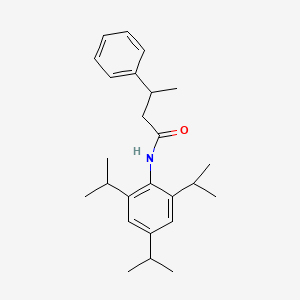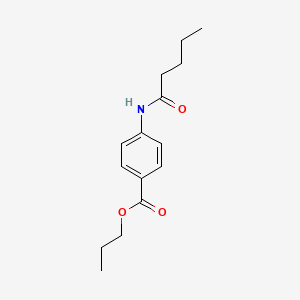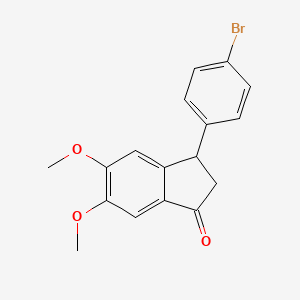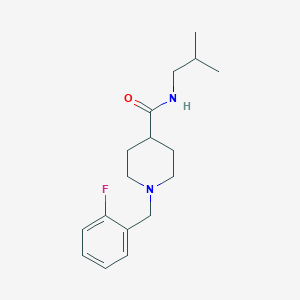
3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide, also known as TIPP, is a synthetic compound that has gained attention in scientific research due to its potential use as an opioid receptor ligand. TIPP is a member of the phenylpiperazine family of compounds, which are known for their ability to interact with opioid receptors in the central nervous system.
作用機序
3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide acts as an agonist at delta opioid receptors, which are located in the central nervous system. Upon binding to these receptors, 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide activates downstream signaling pathways that lead to pain relief, mood modulation, and other physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has potent analgesic effects in animal models of pain. 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has also been shown to have antidepressant-like effects and to reduce anxiety in animal models. Additionally, 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide is its high affinity and selectivity for delta opioid receptors, which makes it a useful tool for studying the role of these receptors in pain modulation, mood regulation, and addiction. However, one limitation of 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide research. One area of interest is the development of 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide-based drugs for the treatment of pain, mood disorders, and addiction. Additionally, further research is needed to fully understand the mechanisms underlying 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide's effects and to optimize its pharmacological properties. Finally, 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide may have potential applications in the treatment of inflammatory diseases, and further research in this area is warranted.
合成法
3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide can be synthesized using a variety of methods, including the reaction of 3-phenylbutyric acid with 2,4,6-triisopropylphenylhydrazine and subsequent coupling with an appropriate acid chloride. Other methods for 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide synthesis include the reaction of 3-phenylbutyric acid with 2,4,6-triisopropylphenyl isocyanate or the reaction of 3-phenylbutyric acid with 2,4,6-triisopropylphenylhydrazine followed by cyclization.
科学的研究の応用
3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has been studied for its potential as an opioid receptor ligand, specifically as a delta opioid receptor agonist. Delta opioid receptors are involved in pain modulation, mood regulation, and addiction. 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has been shown to have a high affinity and selectivity for delta opioid receptors, making it a promising candidate for further research.
特性
IUPAC Name |
3-phenyl-N-[2,4,6-tri(propan-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO/c1-16(2)21-14-22(17(3)4)25(23(15-21)18(5)6)26-24(27)13-19(7)20-11-9-8-10-12-20/h8-12,14-19H,13H2,1-7H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAXESYTGDRBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)NC(=O)CC(C)C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4934850.png)
![4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4934852.png)
![1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B4934854.png)

![4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4934874.png)
![3-(4-ethylphenyl)-5-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934889.png)
![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4934895.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)